(3Z)-4-[2-(4-hydroxypiperidin-4-yl)ethynyl]-3-(1H-indol-2-ylmethylidene)-1H-indol-2-one
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Overview
Description
SBI-581 is an orally active and potent selective inhibitor of serine-threonine kinase TAO3. It has shown significant potential in scientific research due to its ability to inhibit invadopodia formation and promote the accumulation of TKS5α at RAB11-positive vesicles. This compound has demonstrated reasonable pharmacokinetics in mice and exhibits antitumor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SBI-581 involves multiple steps, including the formation of an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production methods for SBI-581 are not widely documented.
Chemical Reactions Analysis
Types of Reactions
SBI-581 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: SBI-581 can participate in substitution reactions, particularly involving its alkyne group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Copper-catalyzed azide-alkyne cycloaddition (CuAAc) is a common reaction involving SBI-581.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, CuAAc reactions with SBI-581 yield triazole derivatives .
Scientific Research Applications
SBI-581 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in click chemistry due to its alkyne group.
Biology: Inhibits invadopodia formation, making it useful in studying cancer cell invasion and metastasis.
Medicine: Demonstrates antitumor activity and is being explored for its potential in cancer therapy.
Industry: Utilized in the development of new therapeutic agents and as a tool in drug discovery.
Mechanism of Action
SBI-581 exerts its effects by inhibiting the serine-threonine kinase TAO3. This inhibition leads to the accumulation of TKS5α at RAB11-positive vesicles and prevents the formation of invadopodia, which are actin-based membrane protrusions involved in cancer cell invasion . The compound also affects the phosphorylation of specific proteins, such as KMT2C, which plays a role in autophagy and chemoresistance .
Comparison with Similar Compounds
Similar Compounds
TAOK3 Inhibitors: Other inhibitors targeting TAOK3, such as those identified in high-content screening assays.
Serine-Threonine Kinase Inhibitors: Compounds like trametinib and dabrafenib, which target other kinases in the same family.
Uniqueness
SBI-581 is unique due to its high potency against TAO3 (IC50 = 42 nmol/L) and its ability to selectively inhibit invadopodia formation. Its reasonable pharmacokinetics and significant antitumor activity further distinguish it from other similar compounds .
Properties
Molecular Formula |
C24H21N3O2 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(3Z)-4-[2-(4-hydroxypiperidin-4-yl)ethynyl]-3-(1H-indol-2-ylmethylidene)-1H-indol-2-one |
InChI |
InChI=1S/C24H21N3O2/c28-23-19(15-18-14-17-4-1-2-6-20(17)26-18)22-16(5-3-7-21(22)27-23)8-9-24(29)10-12-25-13-11-24/h1-7,14-15,25-26,29H,10-13H2,(H,27,28)/b19-15- |
InChI Key |
KBXKARMMNUCDEZ-CYVLTUHYSA-N |
Isomeric SMILES |
C1CNCCC1(C#CC2=C\3C(=CC=C2)NC(=O)/C3=C\C4=CC5=CC=CC=C5N4)O |
Canonical SMILES |
C1CNCCC1(C#CC2=C3C(=CC=C2)NC(=O)C3=CC4=CC5=CC=CC=C5N4)O |
Origin of Product |
United States |
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